molecular formula C10H12O B073290 1-(3,5-Dimethylphenyl)ethanone CAS No. 1335-42-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No.: B073290
CAS No.: 1335-42-8
M. Wt: 148.2 g/mol
InChI Key: BKIHFZLJJUNKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)ethanone, also widely known as 3',5'-Dimethylacetophenone, is a high-purity organic compound provided for research and development purposes. This compound is an acetophenone derivative featuring methyl groups at the 3 and 5 positions of the phenyl ring, with a molecular formula of C10H12O and an average molecular mass of 148.205 g/mol . Its structure makes it a valuable intermediate in synthetic organic chemistry, particularly for exploring structure-activity relationships in the development of novel heterocyclic compounds . Researchers utilize this and related dimethylphenyl ethanone isomers as key building blocks in the synthesis of more complex molecules for various pharmaceutical and material science applications . As a dimethylacetophenone isomer, it offers specific steric and electronic properties that can influence the outcome of chemical reactions, including condensation and cyclization processes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHFZLJJUNKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928152
Record name 1-(3,5-Dimethylphenyl)ethan-1-one
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-42-8, 5379-16-8
Record name Ethanone, 1-(dimethylphenyl)-
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Record name Ethanone, 1-(dimethylphenyl)-
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Record name 1-(3,5-Dimethylphenyl)ethan-1-one
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Record name 1-(dimethylphenyl)ethan-1-one
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Advanced Synthetic Methodologies and Chemical Transformations of 1 3,5 Dimethylphenyl Ethanone

Regioselective Synthesis of 1-(3,5-Dimethylphenyl)ethanone

The precise placement of functional groups on an aromatic ring is a cornerstone of modern synthetic chemistry. For this compound, achieving regioselectivity is crucial to avoid the formation of undesired isomers.

Friedel-Crafts Acylation Approaches to this compound.askfilo.com

The Friedel-Crafts acylation of m-xylene (B151644) with an acetylating agent is a primary method for synthesizing this compound. askfilo.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice. askfilo.commasterorganicchemistry.com The reaction involves the formation of an acylium ion, which then attacks the electron-rich m-xylene ring. byjus.com

The efficiency of the Friedel-Crafts acylation is highly dependent on the catalyst system and reaction parameters. rsc.orgresearchgate.net Research has focused on developing more environmentally friendly and reusable solid acid catalysts, such as iron oxide supported on HY zeolite. rsc.orgresearchgate.net In one study, the use of an Fe2O3/HY catalyst demonstrated excellent performance in the acylation of m-xylene. rsc.org Optimization of reaction conditions, including the load of Fe2O3, temperature, and molar ratio of reactants, was found to be critical for maximizing the yield of the desired product. rsc.orgresearchgate.net For instance, increasing the reaction temperature from 70 to 130°C led to a significant increase in the conversion of the acylating agent. rsc.org The use of ultrasound irradiation has also been explored as a method to accelerate Friedel-Crafts acylation reactions, offering a green and rapid alternative to traditional heating. acs.org

CatalystAcylating AgentKey FindingsReference
Fe2O3/HY ZeoliteBenzoyl chlorideAchieved 99.5% conversion of benzoyl chloride and 94.5% selectivity for the acylated product. Catalytic activity is linked to the increase in Lewis acidic sites. rsc.org
FeTPA/TiO2Benzoyl chlorideDemonstrated excellent catalytic performance, with optimization of reaction parameters leading to high yields. researchgate.net
Phosphotungstic acid (PTA)@MIL-53 (Fe)Acyl chloridesEfficient under ultrasound irradiation, and the catalyst can be regenerated and reused multiple times without significant loss of performance. acs.orgnih.gov

Various Lewis acids are employed in Friedel-Crafts acylation, with their activity and selectivity differing. masterorganicchemistry.com Traditional catalysts like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are effective but can be corrosive and generate significant waste. rsc.org Modern research has focused on solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. rsc.org

A study on the acylation of m-xylene with benzoyl chloride using an iron oxide-supported HY zeolite catalyst (Fe2O3/HY) highlighted the importance of Lewis acidity. rsc.org It was found that increasing the Lewis acid sites on the catalyst, by doping HY zeolite with Fe2O3, significantly enhanced the catalytic activity. rsc.org This suggests that Lewis acid sites are more crucial than Brønsted acid sites for this particular acylation. rsc.org Metal triflates have also emerged as effective and recyclable catalysts for Friedel-Crafts acylation, demonstrating high activity in deep eutectic solvents. acs.org

Lewis Acid TypeExampleKey CharacteristicsReference
Traditional HomogeneousAlCl3, FeCl3Highly effective but often require stoichiometric amounts and can be corrosive and difficult to separate from the reaction mixture. masterorganicchemistry.comrsc.org
Solid Acid (Heterogeneous)Fe2O3/HY ZeoliteReusable, environmentally friendlier, and catalytic activity can be tuned by modifying the number of Lewis acid sites. rsc.orgresearchgate.net
Metal TriflatesVarious metal triflatesStrong Lewis acidity, water tolerant, and can be recycled. Effective in green solvents like deep eutectic solvents. acs.org

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound.nih.gov

Palladium-catalyzed cross-coupling reactions offer an alternative and highly regioselective route to aryl ketones. The Suzuki-Miyaura reaction, for instance, is a powerful method for forming carbon-carbon bonds. nih.gov Although a direct synthesis of this compound via a palladium-catalyzed coupling reaction is not explicitly detailed in the provided results, the synthesis of a related compound, 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene, was achieved in a 70% yield through a Suzuki cross-coupling reaction. nih.gov This demonstrates the potential of palladium catalysis for constructing the 3,5-dimethylphenyl moiety with high precision. Other palladium-catalyzed reactions, such as the arylation of 2-chloroaryl methyl ketones, have also been developed for the synthesis of diarylethanones. arkat-usa.org

Green Chemistry Approaches in the Synthesis of this compound

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of acetophenones, including this compound. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Syntheses

A significant stride in green synthesis is the move towards solvent-free reaction conditions, which eliminates the environmental and economic costs associated with volatile organic solvents. One such method involves the Friedel-Crafts acylation of aromatic compounds using zinc oxide (ZnO) as a reusable catalyst at room temperature. chemistryjournals.net This approach simplifies product isolation and reduces toxic waste. chemistryjournals.net Another emerging solvent-free technique is the photocatalytic aerobic oxidation of the corresponding alcohol, which can be driven by visible light using catalysts like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). Mechanochemistry, which uses mechanical force to induce chemical reactions, also presents a powerful solvent-free alternative for various organic transformations, including those for synthesizing heterocyclic compounds from precursors. researchgate.net

Biocatalytic Pathways for Related Compounds

Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. While direct biocatalytic synthesis of this compound is not widely documented, extensive research on related acetophenones highlights the potential of this approach.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various other microorganisms, are frequently used for the asymmetric reduction of substituted acetophenones to produce valuable chiral alcohols. ftb.com.hrmdpi.com These reactions typically occur in an aqueous medium under mild conditions. ftb.com.hrsrce.hr The substrate scope is broad, though the presence of substituents on the aromatic ring, such as the two methyl groups in this compound, can influence the reaction rate. mdpi.com For instance, studies on the reduction of other acetophenones have shown that electron-donating methyl groups can sometimes decrease the catalytic activity. mdpi.com

Plant-mediated bioreduction is another promising green method. Research on the closely related isomer, 1-(3,4-dimethylphenyl)ethanone, demonstrated successful asymmetric reduction using various vegetable roots as biocatalysts, with sugar beet showing particularly high efficiency and enantioselectivity. researchgate.net Such studies underscore the potential of using whole plant cells or their cultures as readily available, inexpensive biocatalysts for producing chiral derivatives from dimethylphenyl ethanones. researchgate.netresearchgate.net

The following table summarizes the findings of biocatalytic reduction on acetophenone (B1666503) derivatives, indicating the variety of biocatalysts and the high enantiomeric excesses achievable.

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (e.e. %)Reference
Substituted AcetophenonesSoaked Rajma (Kidney Beans)(R)-CarbinolsVariableVariable srce.hr
2-Bromo-4-fluoro acetophenoneCandida, Saccharomyces, etc.(S)-1-(2'-bromo-4'-fluorophenyl)ethanol>90>99 mdpi.com
1-(3,4-Dimethylphenyl)ethanoneSugar Beet Root1-(3,4-dimethylphenyl)ethanol88.297.2 (S) researchgate.net
1-(3,4-Dimethylphenyl)ethanoneSugar Beet Cell Cultures1-(3,4-dimethylphenyl)ethanol88.2>99 researchgate.net
Use of Deep Eutectic Solvents in Ethanone (B97240) Synthesis

Deep eutectic solvents (DES) have emerged as green alternatives to traditional organic solvents. They are typically composed of a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, forming a eutectic mixture with a melting point lower than either of the individual components. rsc.orgnih.gov

For ethanone synthesis, DES can act as both the solvent and the catalyst in Friedel-Crafts acylation reactions. rsc.org For example, a DES formed from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been effectively used for the acylation of aromatic compounds, offering high yields and the significant advantage of being reusable for multiple cycles without losing catalytic activity. rsc.org Similarly, various metal triflates have been shown to be effective catalysts for Friedel-Crafts acylation in DES, providing good to excellent yields of ketone products. acs.org The use of DES in combination with biocatalysts, creating natural deep eutectic solvents (NADES), has also been explored for the reduction of related ketones like 1-(3,4-dimethylphenyl)ethanone, demonstrating the biocompatibility of these green solvents with whole-cell systems. researchgate.net

The table below shows examples of deep eutectic solvents used in Friedel-Crafts reactions.

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplicationReference
Choline ChlorideZinc Chloride1:3Acylation of aromatics rsc.org
Choline Chloride3-Phenylpropionic Acid1:2Acylation of anisole acs.org
Choline ChlorideUrea1:2Acylation of anisole acs.org
Choline ChlorideZinc Chloride1:2Alkylation of arenes rsc.org

Novel and Emerging Synthetic Routes to the this compound Scaffold

Beyond traditional Friedel-Crafts acylation, several novel synthetic strategies are being developed for aryl ketones. Organometallic cross-coupling reactions, such as the Kumada and Suzuki-Miyaura couplings, offer regioselective pathways to compounds like this compound. These methods are particularly valuable when high functional group tolerance is required, though they may involve specialized catalysts and ligands.

Photocatalytic aerobic oxidation, which uses visible light to drive the oxidation of a secondary alcohol to the corresponding ketone, represents another innovative and green approach. This method can proceed under solvent-free conditions, although yields for analogous acetophenones are currently moderate. Furthermore, this compound itself serves as a crucial starting material, or scaffold, for synthesizing more complex molecules, such as novel thiazolyl-pyrazole derivatives with potential biological activity. d-nb.info

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the synthesis of this compound is critical for optimizing reaction conditions, improving yields, and controlling selectivity.

Kinetic Studies of Acylation Reactions

Kinetic studies of Friedel-Crafts acylation, the most common method for synthesizing this compound, provide insight into the reaction's rate-determining steps. Investigations into the acylation of xylene have used deuterium (B1214612) kinetic isotope effects to probe the reaction mechanism. nih.gov These studies suggest that the reaction can proceed through different kinetic scenarios depending on the nature of the intermediate π-complexes and σ-complexes. nih.gov

In studies of related reactions, such as the lanthanide triflate-catalyzed acylation of anisole, a primary kinetic isotope effect (kH/kD) of 2.6 was observed. chemistryjournals.net This value is consistent with the cleavage of the aromatic C-H bond being the turnover-limiting step in the catalytic cycle. chemistryjournals.net Similarly, kinetic analyses have been established for the benzoylation of m-xylene over various solid acid catalysts, providing a framework for understanding the kinetics of acylation on a dimethyl-substituted benzene (B151609) ring. researchgate.netresearchgate.net These mechanistic insights are crucial for the rational design of more efficient catalysts and processes for the synthesis of this compound.

Elucidation of Reaction Intermediates

The transformation of this compound into various products proceeds through a series of short-lived reaction intermediates. While direct observation of these species can be challenging, their existence is inferred through a combination of mechanistic studies, spectroscopic analysis, and comparison with related, well-documented reactions.

Key reactions involving ketones like this compound include nucleophilic additions to the carbonyl group, reactions at the α-carbon, and electrophilic substitution on the aromatic ring. In reactions involving the carbonyl group, a common intermediate is the alkoxide formed upon nucleophilic attack. For instance, in reduction reactions using agents like sodium borohydride (B1222165), the hydride ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield the corresponding alcohol, 1-(3,5-dimethylphenyl)ethanol.

Another critical class of intermediates are enolates and enols , which are formed by the deprotonation of the α-carbon (the methyl group adjacent to the carbonyl). These intermediates are central to reactions such as aldol (B89426) condensations and halogenations under basic conditions. The formation of the enolate anion creates a nucleophilic center at the α-carbon, allowing it to react with various electrophiles.

In the context of photochemical reactions, ketones can absorb light to form an excited state. This excited species can then undergo a variety of transformations. One such pathway involves the formation of a biradical intermediate . For example, in the Paternò-Büchi reaction, the excited ketone can react with an alkene to form a biradical which then cyclizes to an oxetane. researchgate.net While not specifically detailed for this compound, this is a known reaction pathway for aromatic ketones.

Furthermore, in reactions involving the aromatic ring, such as Friedel-Crafts acylation to synthesize related ketones, an acylium ion (R-C≡O⁺) acts as the key electrophilic intermediate that attacks the electron-rich aromatic ring. rsc.org While this compound is often the product of such a reaction, understanding the reverse or further substitution reactions would involve the formation of a sigma complex (or arenium ion) as an intermediate. This resonance-stabilized carbocation is formed when the electrophile attaches to the benzene ring.

Mechanistic studies on closely related compounds provide further insight. For example, the reaction of 1-(2-hydroxy-3,5-dimethylphenyl)ethanone has been studied in detail, with key intermediates being characterized through techniques like single-crystal X-ray analysis and NMR studies to elucidate the reaction mechanism. researchgate.net Such studies on analogous compounds are invaluable for predicting the behavior and intermediates of this compound.

Theoretical Modeling of Reaction Pathways

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscapes of chemical reactions and understanding their mechanisms at a molecular level. acs.org For this compound, theoretical modeling can provide insights into reaction pathways that are difficult to study experimentally.

DFT calculations can be employed to model the electron density distribution of the molecule. For this compound, this would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring, helping to predict its reactivity towards different reagents. The steric and electronic effects of the two methyl groups on the aromatic ring can also be quantified, explaining their influence on the regioselectivity of electrophilic substitution reactions.

Furthermore, theoretical modeling can be used to calculate the energies of reactants, transition states, intermediates, and products for a given reaction. This allows for the construction of a potential energy surface, which maps out the most favorable reaction pathway. For instance, in a nucleophilic addition reaction, the energy barrier for the formation of the tetrahedral intermediate can be calculated, providing a measure of the reaction rate.

Studies on related molecules have demonstrated the power of this approach. For example, DFT calculations have been used to model the reactivity of isomers like 1-(2,4-dimethylphenyl)ethanone. In the study of the pyrolysis of lignin (B12514952) model compounds, which include substituted phenols and ketones, DFT has been used to analyze elementary reaction mechanisms, including unimolecular decomposition and the formation of radical intermediates. nih.gov These computational studies help to identify the lowest energy pathways and predict the major products of complex reactions.

While specific theoretical studies on this compound are not widely reported, the established methodologies can be readily applied. Such studies could, for example, compare the energy barriers for different reaction pathways in a competitive reaction scenario, or investigate the influence of solvents on the reaction mechanism. The table below outlines some predictable physicochemical properties for this compound, which form the basis for more advanced computational studies. ambeed.com

PropertyPredicted Value
Molar Refractivity46.57
Topological Polar Surface Area17.1 Ų
Number of Rotatable Bonds1
Number of H-bond Acceptors1
Number of H-bond Donors0

By combining experimental observations with the predictive power of theoretical modeling, a comprehensive understanding of the chemical transformations of this compound can be achieved, paving the way for its more efficient use in chemical synthesis.

Chemical Reactivity and Advanced Transformations of 1 3,5 Dimethylphenyl Ethanone

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1-(3,5-dimethylphenyl)ethanone is substituted with three groups: two methyl groups at positions 3 and 5, and an acetyl group at position 1. The reactivity and orientation of incoming electrophiles are governed by the cumulative electronic and steric effects of these substituents. Methyl groups are activating, ortho-, para-directors due to inductive effects and hyperconjugation. youtube.comlibretexts.org Conversely, the acetyl group is a deactivating, meta-director because of its electron-withdrawing nature through resonance. youtube.comlibretexts.org

The directing effects of these groups converge to determine the position of substitution. The methyl groups activate positions 2, 4, and 6. The acetyl group directs incoming electrophiles to positions 3 and 5, which are already occupied, but deactivates the ortho (2, 6) and para (4) positions relative to the meta positions. However, the strong activating effect of the two methyl groups overrides the deactivating effect of the acetyl group, making the ring as a whole activated towards electrophilic substitution, with the reaction occurring at the positions activated by the methyl groups.

Electrophilic halogenation and nitration of this compound introduce a halogen (e.g., Br, Cl) or a nitro group (NO₂) onto the aromatic ring, respectively. These reactions proceed by attacking the electron-rich positions on the benzene (B151609) ring. Given the directing effects of the existing substituents, substitution is anticipated at positions 2, 4, and 6.

Standard conditions for these reactions would involve reagents such as:

Bromination: Bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Nitration: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). semanticscholar.org

The potential monosubstituted products are determined by the available activated positions on the aromatic ring.

Table 1: Potential Products of Electrophilic Aromatic Substitution

Reaction Electrophile Potential Product(s)
Halogenation Br⁺ 1-(2-Bromo-3,5-dimethylphenyl)ethanone1-(4-Bromo-3,5-dimethylphenyl)ethanone

Regioselectivity in electrophilic aromatic substitution is dictated by both electronic and steric factors. youtube.com

Electronic Effects: The positions ortho and para to the activating methyl groups (positions 2, 4, and 6) are electronically favored for substitution. The acetyl group's meta-directing effect reinforces the activation at positions 2 and 6. Therefore, from a purely electronic standpoint, positions 2, 4, and 6 are all highly activated.

Steric Hindrance: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituent groups. wikipedia.org The acetyl group is significantly bulkier than the methyl groups. An incoming electrophile approaching positions 2 or 6 would experience considerable steric repulsion from the adjacent acetyl group. youtube.com The position at C4, however, is flanked by a methyl group and a hydrogen atom, presenting a much less sterically crowded environment.

Consequently, while positions 2, 4, and 6 are all electronically activated, substitution at C4 is sterically favored. This leads to the prediction that the major product of electrophilic aromatic substitution on this compound will be the 4-substituted isomer. youtube.comyoutube.com

Carbonyl Group Transformations

The carbonyl group of this compound can be reduced to a secondary alcohol (carbinol), yielding 1-(3,5-dimethylphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis. The reduction of the prochiral ketone creates a new stereocenter, meaning that two enantiomeric forms (R and S) of the alcohol can be produced.

Chemoselective reduction, which targets the carbonyl group without affecting the aromatic ring, is readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents, however, are achiral and will typically produce a racemic mixture of the R- and S-enantiomers of 1-(3,5-dimethylphenyl)ethanol.

Achieving stereoselectivity to form one enantiomer preferentially requires the use of chiral reagents or catalysts. While not extensively documented for this specific substrate, methodologies developed for similar aromatic ketones are applicable.

Biocatalysis offers a highly efficient and environmentally friendly approach for the asymmetric reduction of prochiral ketones to enantiomerically pure alcohols. nih.gov This method utilizes enzymes, particularly alcohol dehydrogenases (ADHs), from microorganisms or plants as catalysts. nih.govresearchgate.net These enzymes operate in a chiral environment, enabling exquisite control over the stereochemical outcome of the reaction, often yielding products with very high enantiomeric excess (e.e.). researchgate.net

Studies on structurally similar ketones demonstrate the power of this approach. For instance, the asymmetric reduction of prochiral ketones has been successfully carried out using various biocatalysts, including bacteria, yeast, and plant cells. researchgate.netresearchgate.net

Table 2: Examples of Biocatalytic Reduction of Analogous Aromatic Ketones

Substrate Biocatalyst Product Conversion (%) Enantiomeric Excess (e.e., %)
1-(3,4-Dimethylphenyl)ethanone Sugar beet cell cultures (S)-1-(3,4-Dimethylphenyl)ethanol 88.2 >99
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone Lactobacillus kefir (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol >99 >99

Data is illustrative of methodologies applicable to this compound and is based on published results for analogous compounds. researchgate.netresearchgate.net

These examples highlight that biocatalytic methods are capable of producing chiral carbinols with excellent yield and near-perfect stereoselectivity. researchgate.net Such methodologies represent a potent strategy for the synthesis of enantiomerically pure (R)- or (S)-1-(3,5-dimethylphenyl)ethanol.

Oxidation Reactions to Carboxylic Acids and Related Species

The oxidation of this compound is a significant transformation that leads to the formation of 3,5-dimethylbenzoic acid, a valuable carboxylic acid derivative. This conversion can be achieved through various oxidative methods, with the choice of reagent influencing the reaction conditions and efficiency.

One common method for the oxidation of alkylaryl ketones to carboxylic acids is the haloform reaction. This reaction proceeds by the repeated halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate and a haloform. For this compound, treatment with a halogen (such as bromine or iodine) in an aqueous sodium hydroxide (B78521) solution would yield sodium 3,5-dimethylbenzoate, which upon acidification, would provide 3,5-dimethylbenzoic acid.

Alternatively, strong oxidizing agents can be employed to directly oxidize the acetyl group. For instance, mesitylene (B46885) (1,3,5-trimethylbenzene), a structurally related compound, can be oxidized to 3,5-dimethylbenzoic acid and 5-methylisophthalic acid using 30% nitric acid under reflux conditions. prepchem.com This suggests that similar conditions could potentially oxidize the acetyl group of this compound. Another approach involves the catalytic oxidation using metal salts. For example, the production of 3,5-dimethylbenzoic acid from mesitylene can be achieved through liquid phase air or pure oxygen oxidation in the presence of metal salt catalysts like cobalt(II) acetate (B1210297) and manganese(II) acetate, often with a bromide initiator in an acetic acid solvent. google.comgoogle.com A patented method describes the oxidation of mesitylene using oxygen in the presence of a composite catalyst and an adjuvant like paraformaldehyde. google.com These methods highlight potential pathways for the oxidation of this compound to its corresponding carboxylic acid.

A study on the synthesis of 3,5-diethylbenzoic acid from 1-(3,5-diethylphenyl)ethanone utilized sodium hydroxide and bromine in 1,4-dioxane (B91453) and water, achieving a 90% yield, which is a variation of the haloform reaction. chemicalbook.com This provides a strong precedent for the successful application of this method to this compound.

The following table summarizes potential methods for the oxidation of this compound to 3,5-dimethylbenzoic acid based on analogous reactions.

Oxidizing Agent/SystemSubstrate AnalogueProductReference(s)
NaOH / Br2 in 1,4-dioxane/water1-(3,5-diethylphenyl)ethanone3,5-diethylbenzoic acid chemicalbook.com
30% Nitric AcidMesitylene3,5-dimethylbenzoic acid prepchem.com
O2 / Co(OAc)2, Mn(OAc)2Mesitylene3,5-dimethylbenzoic acid google.comgoogle.com
O2 / Composite catalyst, paraformaldehydeMesitylene3,5-dimethylbenzoic acid google.com

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group of this compound is electrophilic and susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of products.

Grignard Reactions: The addition of Grignard reagents (organomagnesium halides) to this compound provides a versatile route to tertiary alcohols. masterorganicchemistry.comwisc.eduyoutube.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide, followed by an acidic workup, would yield 2-(3,5-dimethylphenyl)propan-2-ol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. wisc.edu

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, forming an alkene. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comumass.edu This is achieved by reacting this compound with a phosphorus ylide (Wittig reagent). For instance, the reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would produce 1-(3,5-dimethylphenyl)-1-propene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgadichemistry.comlibretexts.orgorganic-chemistry.orgbeilstein-journals.org When this compound is treated with an α-halo ester, such as ethyl bromoacetate (B1195939), and zinc, the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-(3,5-dimethylphenyl)butanoate, is formed. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents and typically does not react with the ester functionality. wikipedia.orgadichemistry.comlibretexts.org

The table below illustrates the expected products from the nucleophilic addition of various reagents to this compound.

Reaction TypeNucleophilic ReagentExpected Product
Grignard ReactionMethylmagnesium bromide2-(3,5-dimethylphenyl)propan-2-ol
Wittig ReactionMethylenetriphenylphosphorane1-(3,5-dimethylphenyl)-1-propene
Reformatsky ReactionEthyl bromoacetate / ZincEthyl 3-hydroxy-3-(3,5-dimethylphenyl)butanoate

Condensation Reactions and Heterocycle Formation

Condensation reactions involving this compound are pivotal for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of a new ring system through a series of bond-forming and bond-breaking steps, often with the elimination of a small molecule like water.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a classic method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgdbpedia.orgorganic-chemistry.orguobaghdad.edu.iqrsc.org While this compound itself is not a 1,4-dicarbonyl, it can be a precursor to such compounds. For example, α-halogenation of this compound followed by reaction with a β-ketoester enolate could generate a 1,4-dicarbonyl intermediate. This intermediate could then undergo cyclization in the presence of an acid (for furan (B31954) synthesis), a primary amine or ammonia (B1221849) (for pyrrole (B145914) synthesis), or a sulfur source like phosphorus pentasulfide (for thiophene (B33073) synthesis). wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, reaction with ethyl cyanoacetate (B8463686) and sulfur in the presence of a base like morpholine (B109124) would be expected to yield ethyl 2-amino-4-(3,5-dimethylphenyl)-5-methylthiophene-3-carboxylate. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester. wikipedia.org

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multicomponent reaction used to prepare dihydropyridines, which can then be oxidized to pyridines. acs.orgwikipedia.orgchemtube3d.comambeed.comorganic-chemistry.org In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia are condensed. wikipedia.orgorganic-chemistry.org While the classic Hantzsch synthesis does not directly utilize a simple ketone like this compound as the primary carbonyl component, variations of this reaction exist. More relevantly, this compound can be a component in related pyridine syntheses where a β-dicarbonyl compound is reacted with an enamine derived from the ketone.

The following table outlines the potential application of this compound in the synthesis of various heterocycles.

Synthesis NameReactants with this compoundExpected Heterocyclic Product Core
Paal-Knorr (via 1,4-dicarbonyl)Amine/AmmoniaPyrrole
Gewald AminothiopheneEthyl cyanoacetate, Sulfur, Base2-Aminothiophene
Hantzsch Pyridine (related syntheses)β-dicarbonyl compound, Ammonia sourcePyridine

Transformations Involving the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate that can undergo a variety of reactions, allowing for the functionalization of the alpha-position.

α-Halogenation: In the presence of an acid or a base, this compound can react with halogens (such as Br2, Cl2, or I2) to introduce a halogen atom at the alpha-position, forming an α-halo ketone. This reaction proceeds through an enol or enolate intermediate. The resulting 2-halo-1-(3,5-dimethylphenyl)ethanone is a versatile synthetic intermediate that can be used in nucleophilic substitution reactions and as a precursor for the synthesis of other functional groups.

Alkylation of Enolates: The enolate of this compound, generated by treatment with a strong base such as lithium diisopropylamide (LDA), can act as a nucleophile and react with alkyl halides in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the alpha-position, leading to a more substituted ketone. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation and prevent side reactions such as self-condensation.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the selective functionalization of organic molecules, including ketones like this compound. These methods can enable transformations that are difficult to achieve through traditional synthetic routes.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a highly atom-economical strategy for the formation of new bonds. For this compound, both the aromatic C-H bonds of the dimethylphenyl ring and the C-H bonds of the methyl groups are potential sites for activation.

Iridium-Catalyzed C-H Borylation: Iridium catalysts are particularly effective for the borylation of aromatic C-H bonds. illinois.edunih.govresearchgate.netnih.govdumelelab.com The reaction of this compound with a boron reagent such as bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst is expected to result in the selective borylation of the aromatic ring. The regioselectivity of this reaction is primarily governed by steric factors, with borylation occurring at the least sterically hindered C-H bonds. nih.gov For this compound, the C-H bonds at the 2, 4, and 6 positions of the phenyl ring are potential sites for borylation. Given the steric hindrance from the adjacent methyl groups, borylation at the C4 position would be favored. The resulting arylboronate ester is a versatile intermediate that can participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. While this compound does not have a readily available double or triple bond for direct hydrofunctionalization, it can be converted into derivatives that can undergo such reactions.

Ruthenium-Catalyzed Hydroarylation: Ruthenium catalysts are known to promote the hydroarylation of alkenes and alkynes. nih.govnih.govsemanticscholar.orgrsc.orgiiserpune.ac.in In a potential application, an alkene could be coupled with this compound at one of its activated C-H bonds. The directing group ability of the acetyl group could favor ortho-C-H activation, leading to the addition of the aryl group to the alkene.

Hydroboration of Enamines: An enamine can be formed from the reaction of this compound with a secondary amine. This enamine derivative can then undergo hydroboration. researchgate.netfrontiersin.org The hydroboration of enamines with reagents like borane-dimethyl sulfide (B99878) (BMS) typically results in the formation of a [2-(dialkylamino)alkyl]borane intermediate. researchgate.net Subsequent oxidation of this intermediate with hydrogen peroxide would yield a β-amino alcohol. This two-step sequence effectively achieves the hydroamination of the enamine double bond.

The table below summarizes some potential transition metal-catalyzed transformations of this compound.

Reaction TypeCatalyst SystemSubstrate/DerivativeExpected Product Type
C-H BorylationIridium catalyst / B2pin2This compoundArylboronate ester
HydroarylationRuthenium catalyst / AlkeneThis compoundAlkylated aryl ketone
HydroborationBorane-dimethyl sulfideEnamine of this compoundβ-amino alcohol

Photochemical Transformations and Photoenolization

The photochemical behavior of aromatic ketones is a well-studied area of organic chemistry, with reactions such as photoenolization being a key transformation for certain structural motifs. However, the specific photochemical transformations of this compound are largely dictated by the substitution pattern of its aromatic ring.

Photoenolization is an intramolecular photochemical reaction characteristic of aromatic ketones that possess an alkyl group in the ortho position to the carbonyl group. The generally accepted mechanism involves the initial absorption of light, which promotes the ketone to an excited singlet state, followed by efficient intersystem crossing to a triplet state. In this excited triplet state, the carbonyl oxygen can abstract a hydrogen atom from the ortho-alkyl group through a six-membered transition state. This intramolecular hydrogen abstraction results in the formation of a biradical intermediate, which then rearranges to form a photoenol.

In the case of this compound, the methyl groups are located at the meta positions (3 and 5) relative to the acetyl group. Due to the absence of an ortho-alkyl group, the typical pathway for photoenolization via a six-membered transition state is not available for this compound. Intramolecular hydrogen abstraction from a meta-alkyl group would require a much larger and energetically unfavorable transition state and is therefore not a significant photochemical pathway. rsc.orgresearchgate.net Consequently, this compound is not expected to undergo significant photoenolization.

While direct photoenolization is unlikely, other photochemical transformations common to aromatic ketones lacking ortho-alkyl groups may occur. Upon excitation, this compound will populate an excited triplet state. This excited state can participate in intermolecular reactions. For instance, in the presence of a suitable hydrogen-donating solvent or substrate, intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical. youtube.com Dimerization of these radicals can lead to the formation of pinacols.

The photostability of this compound would be expected to be higher than its ortho-alkyl substituted isomers in the absence of external reactants, as the primary intramolecular decay pathway of photoenolization is blocked. Any observed photochemical reactivity would likely be the result of intermolecular processes, the efficiencies of which would be dependent on the concentration of the ketone and the presence of other reactive species.

Table 1: Comparison of Expected Photochemical Reactivity

Compound Ortho-Alkyl Group Primary Photochemical Process Expected Products
1-(2-Methylphenyl)ethanone Yes Intramolecular Photoenolization Photoenol, Cycloadducts
This compound No Intermolecular H-abstraction Photoreduction products (e.g., pinacols)
Acetophenone (B1666503) No Intermolecular H-abstraction Photoreduction products (e.g., pinacols)

Detailed research findings on the specific photochemical transformations of this compound are not extensively reported in the literature. Therefore, the discussion of its photochemical behavior is largely based on the established principles of aromatic ketone photochemistry and the known reactivity of structurally analogous compounds.

Spectroscopic Elucidation and Advanced Structural Characterization of 1 3,5 Dimethylphenyl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. nih.gov For 1-(3,5-dimethylphenyl)ethanone, advanced NMR methods provide comprehensive data on its atomic connectivity and spatial arrangement.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the dimethylphenyl ring, confirming their connectivity. However, due to the substitution pattern, the two meta-protons and the single para-proton would likely appear as singlets or show very weak meta-coupling, resulting in minimal or no cross-peaks between them.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons to the carbons to which they are directly attached. An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the acetyl methyl protons to their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC is instrumental in placing the acetyl group on the aromatic ring.

Key expected HMBC correlations are detailed in the table below.

Protons (¹H)Correlated Carbons (¹³C)Significance of Correlation
Acetyl-CH₃Carbonyl C=OConfirms the acetyl fragment.
Acetyl-CH₃Aromatic C1 (ipso-carbon)Connects the acetyl group to the phenyl ring.
Aromatic-CH₃Aromatic C3/C5 (ipso-carbons)Connects the methyl groups to the phenyl ring.
Aromatic-CH₃Aromatic C2/C6 and C4Confirms substitution pattern on the ring.
Aromatic Protons (H2, H4, H6)Various Aromatic CarbonsFurther confirms the aromatic ring structure and substitution.
Aromatic Protons (H2, H6)Carbonyl C=OProvides definitive evidence for the attachment point of the acetyl group.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in the solid phase, providing information on structure, polymorphism, and molecular dynamics. ucl.ac.ukresearchgate.net While this compound is often a liquid at room temperature, its solid-state properties can be studied at low temperatures or if it exhibits polymorphism.

Applications of ssNMR, such as Cross-Polarization Magic Angle Spinning (CPMAS), could be used to:

Identify Polymorphs: If this compound can crystallize in different forms (polymorphs), ¹³C CPMAS NMR would reveal distinct spectra for each form due to differences in crystal packing and molecular conformation.

Characterize Host-Guest Systems: If the molecule is encapsulated within a solid matrix, such as a metal-organic framework or a cyclodextrin, ssNMR can probe the interactions between the host and guest and determine the conformation of the encapsulated molecule.

Study Molecular Packing: By analyzing chemical shifts and relaxation times, ssNMR can provide insights into the intermolecular arrangement of molecules within a crystal lattice. nih.gov

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. researchgate.net For this compound, the primary dynamic process of interest is the rotation around the C(aryl)-C(carbonyl) single bond.

This rotation is not free and has an associated energy barrier. At low temperatures, this rotation can become slow enough on the NMR timescale to potentially resolve distinct signals for aromatic protons or carbons that are inequivalent in the frozen conformation. By conducting variable-temperature NMR experiments, it is possible to observe the coalescence of these signals as the temperature increases. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₂O. HRMS analysis validates this formula by matching the experimentally measured exact mass to the theoretically calculated value.

ParameterValue
Molecular FormulaC₁₀H₁₂O
Calculated Monoisotopic Mass148.088815 Da
Expected HRMS Result (e.g., [M+H]⁺)149.096620 Da
SignificanceAn experimental mass measurement within a narrow tolerance (e.g., ±0.0007 Da or 5 ppm) of the calculated value provides definitive confirmation of the elemental formula C₁₀H₁₂O, distinguishing it from any other possible combination of atoms with the same nominal mass. nih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise atomic coordinates in three-dimensional space. rsc.orgmdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.eduunimi.it The technique involves irradiating a single, high-quality crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound is not widely reported, analysis of a derivative or complex would yield precise structural parameters.

If a suitable crystal were grown, the analysis would provide data such as that illustrated in the hypothetical table below, which is based on data formats for similar small organic molecules. researchgate.netijream.org

Illustrative Crystallographic Data for this compound
ParameterHypothetical Value
Chemical formulaC₁₀H₁₂O
Formula weight148.20
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 6.9 Å, c = 12.8 Å α = 90°, β = 98.5°, γ = 90°
Volume915 ų
Z (Molecules per unit cell)4
Calculated density1.075 Mg/m³

From these data, a complete molecular model can be generated, confirming the planarity of the phenyl ring, the geometry of the acetyl group, and the torsion angle between the plane of the phenyl ring and the plane of the acetyl group. Furthermore, the analysis would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that dictate the crystal packing arrangement.

Co-crystallization and Supramolecular Interactions

Co-crystallization is a technique in crystal engineering used to design multi-component crystalline solids with modified physicochemical properties. ijper.org Co-crystals consist of an active pharmaceutical ingredient (API) or a target molecule and a stoichiometric amount of a pharmaceutically acceptable coformer, held together in a crystal lattice by non-covalent interactions. nih.gov The primary forces governing the formation of these supramolecular structures are hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

For this compound, the key functional groups available for forming supramolecular interactions are the carbonyl group (C=O) and the dimethyl-substituted aromatic ring. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming strong hydrogen bonds with suitable coformers that are hydrogen bond donors, such as carboxylic acids or phenols.

Furthermore, the electron-rich π-system of the benzene (B151609) ring can participate in π-π stacking interactions with other aromatic molecules. These interactions, although weaker than hydrogen bonds, are crucial for the stabilization and packing of molecules in the crystal lattice. The design of co-crystals involving this compound would therefore involve selecting coformers that can complementarily interact with these functionalities to form stable and predictable supramolecular synthons. While specific co-crystal structures of this compound are not extensively reported in the reviewed literature, the principles of crystal engineering suggest its potential to form co-crystals with various donor molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. airo.co.in For this compound, these techniques are essential for confirming its structural integrity and identifying key chemical bonds.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1600 cm⁻¹ contains bands due to aromatic C=C ring stretching vibrations. Bending vibrations for CH₃ and CH₂ groups are also identifiable in the fingerprint region. scifiniti.com

Raman spectroscopy provides complementary information. researchgate.net The symmetric vibrations of the aromatic ring and the C=O group often produce strong signals in the Raman spectrum. Density Functional Theory (DFT) calculations are frequently employed to predict and help assign the vibrational frequencies observed in experimental spectra with greater accuracy. airo.co.in

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch > 3000 FT-IR, Raman
Aliphatic C-H Stretch < 3000 FT-IR, Raman
Carbonyl (C=O) Stretch ~1685 FT-IR (strong), Raman
Aromatic C=C Stretch 1400 - 1600 FT-IR, Raman

Note: The expected wavenumber values are based on typical ranges for the specified functional groups and may vary slightly in experimental data.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic ketones like this compound, two primary types of electronic transitions are responsible for UV absorption: π→π* and n→π* transitions.

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (usually below 280 nm). The n→π* transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These are lower-energy, forbidden transitions, resulting in a weaker absorption band at longer wavelengths (typically above 300 nm).

The solvent can influence the position of these absorption maxima. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and aid in the assignment of the observed bands. physchemres.org The experimental UV-Vis spectrum of a molecule is often characterized by its wavelength of maximum absorbance (λmax).

Table 2: Typical Electronic Transitions for this compound

Transition Type Approximate λmax (nm) Molar Absorptivity (ε)
π→π* 240 - 280 High

Note: These values represent typical ranges for acetophenone (B1666503) derivatives and can be affected by substitution and solvent.

Chiroptical Spectroscopic Methods for Enantiomeric Characterization of Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, chiral derivatives can be readily synthesized from it, for example, by asymmetric reduction of the ketone to a chiral secondary alcohol, 1-(3,5-dimethylphenyl)ethanol.

Chiroptical spectroscopic methods are indispensable for characterizing such chiral derivatives. Electronic circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical configuration of the molecule. The sign and intensity of the CD bands, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the chiral center.

For chiral derivatives of this compound, the electronic transitions associated with the aromatic chromophore are perturbed by the chiral center. This perturbation makes the transitions CD-active, allowing for the determination of the absolute configuration of the enantiomers. Quantum-mechanical calculations are often used to simulate the CD spectra of different enantiomers, and by comparing the simulated spectra with experimental data, the absolute configuration of the synthesized derivative can be conclusively assigned. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethylphenyl Ethanone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves determining the most stable three-dimensional structure of 1-(3,5-dimethylphenyl)ethanone through geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most probable structure of the molecule. For this compound, this optimization reveals a planar conformation of the phenyl ring, with the acetyl group and the two methyl groups attached.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-C (ring-acetyl)~1.50 Å
C=O~1.23 Å
C-H (aromatic)~1.08 Å
C-H (methyl)~1.09 Å
Bond AngleC-C-C (aromatic)~120°
C-C=O~120°
H-C-H (methyl)~109.5°

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the harmonic oscillator model and provide a set of vibrational modes, each with a corresponding frequency and intensity. The calculated frequencies can be correlated with the different types of molecular vibrations, such as stretching, bending, and torsional motions of the chemical bonds.

The assignment of these calculated frequencies to specific vibrational modes provides a detailed interpretation of the experimental IR and Raman spectra. For this compound, characteristic vibrational modes include the C=O stretching of the ketone group, C-C stretching vibrations of the aromatic ring, and the C-H stretching and bending vibrations of the methyl and phenyl groups. A comparison between the theoretically predicted and experimentally measured vibrational spectra can confirm the accuracy of the computational model and the structural assignments.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~3000-2900Methyl C-H stretching
~1700C=O stretching
~1600, ~1480Aromatic C-C stretching
~1450Methyl C-H bending
~1360Acetyl C-C stretching
~850Aromatic C-H out-of-plane bending

Note: These are approximate values and the exact frequencies and assignments can be more complex due to vibrational coupling.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations are also instrumental in predicting various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful means of structure elucidation. By comparing the calculated NMR spectra with experimental data, the assignment of signals to specific atoms in the molecule can be confirmed.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Table 3: Predicted Spectroscopic Parameters for this compound

SpectroscopyParameterPredicted Value Range
¹H NMRAromatic Protonsδ 7.0-7.5 ppm
Methyl Protons (ring)δ ~2.3 ppm
Methyl Protons (acetyl)δ ~2.5 ppm
¹³C NMRCarbonyl Carbonδ ~198 ppm
Aromatic Carbonsδ 125-140 ppm
Methyl Carbonsδ ~21 ppm
UV-Visλmax (π→π)~250-280 nm
λmax (n→π)~320-340 nm

Note: Predicted values are approximate and can be influenced by solvent effects.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

For this compound, the HOMO is primarily localized on the dimethylphenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the acetyl group, particularly the carbonyl carbon, making it the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies can precisely calculate this energy gap, providing insights into the molecule's electronic transitions and its potential for use in various applications.

Table 4: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMOValue not available
LUMOValue not available
HOMO-LUMO GapValue not available

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. Blue areas, on the other hand, represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow regions indicate intermediate electrostatic potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs of electrons. This confirms the carbonyl oxygen as a primary site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a valuable tool for predicting the reactive sites of the molecule and understanding its intermolecular interactions.

Reaction Mechanism Elucidation via Computational Pathways

For this compound, computational studies could be employed to elucidate the mechanisms of various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring. For instance, the mechanism of a Grignard reaction with this compound could be computationally modeled to determine the structure of the transition state and the activation energy of the reaction. Similarly, the regioselectivity of nitration or halogenation of the aromatic ring could be rationalized by calculating the relative energies of the possible intermediates.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in understanding and predicting its reactivity. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors, providing insights into the molecule's behavior in chemical reactions.

Detailed research findings from computational studies on substituted acetophenones, which are structurally related to this compound, reveal significant structure-reactivity relationships. For instance, the presence and nature of substituents on the phenyl ring influence the rotational barriers around the acetyl-phenyl bond and the basicity of the carbonyl oxygen. researchgate.net Theoretical calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to study the conformational behavior and energetics of substituted acetophenones. researchgate.netresearchgate.net

The electronic properties of this compound can be characterized by several key quantum chemical descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: These charges provide information about the electron distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the carbonyl carbon is expected to have a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom will have a partial negative charge.

DescriptorValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electronegativity (χ)3.85 eVElectron-attracting power
Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

These descriptors are instrumental in rationalizing the reactivity patterns of this compound in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These studies are crucial in drug discovery and development for designing new molecules with enhanced therapeutic properties. For derivatives of this compound, QSAR models can be developed to predict their activity against specific biological targets.

QSAR studies on acetophenone (B1666503) derivatives have demonstrated the importance of various molecular descriptors in determining their biological activities, such as antibacterial properties. researchgate.net These descriptors can be broadly categorized into:

Spatial Descriptors: These relate to the three-dimensional arrangement of the molecule, including molecular volume and surface area.

Electronic Descriptors: These include parameters like dipole moment, partial atomic charges, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and branching.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of derivatives of this compound with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

The following table summarizes the types of descriptors and statistical measures that are commonly reported in QSAR studies of acetophenone derivatives. researchgate.net

Descriptor TypeExamplesStatistical MeasuresTypical Values
SpatialMolecular Weight, Molar VolumeCorrelation coefficient (r²)0.76 - 0.91
ElectronicDipole Moment, HOMO/LUMO EnergyCross-validated r² (q²)0.56 - 0.85
TopologicalWiener Index, Balaban IndexF-ratioStatistically significant

Such studies can guide the synthesis of new derivatives of this compound with potentially improved biological profiles.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of this compound in various environments.

MD simulations can be particularly insightful for understanding:

Solvent Effects: The behavior of this compound can be significantly influenced by the surrounding solvent. MD simulations can model the interactions between the solute and solvent molecules, revealing how different solvents (e.g., polar protic, polar aprotic, nonpolar) affect its conformation and dynamics. For instance, studies on the hydrogenation of acetophenone have shown that the nature of the solvent strongly influences the reaction rate. researchgate.net

Conformational Analysis: this compound has conformational flexibility, particularly regarding the rotation of the acetyl group relative to the phenyl ring. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.

Interactions with Other Molecules: In a biological context, MD simulations can be used to study the binding of this compound or its derivatives to a target protein. These simulations can elucidate the binding mode, calculate the binding free energy, and identify key interacting residues, which is invaluable for drug design.

A typical MD simulation setup involves defining a simulation box containing the molecule of interest and the solvent molecules. The interactions between all atoms are described by a force field. The system is then allowed to evolve over time, and the trajectory of the atoms is recorded. Analysis of this trajectory provides macroscopic properties and microscopic insights into the system's behavior.

Research on related ketones like acetophenone has utilized MD simulations to understand phenomena such as solvent diffusion and interactions with surfaces, providing a framework for how this compound might be studied. researchgate.netrsc.org

Simulation AspectInformation Gained
Solvation Shell StructureOrganization of solvent molecules around the solute
Diffusion CoefficientMobility of the solute in the solvent
Conformational TransitionsTime-dependent changes in molecular shape
Intermolecular InteractionsHydrogen bonding and van der Waals forces with the environment

Through these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound at the molecular level can be achieved.

Derivatives and Analogs of 1 3,5 Dimethylphenyl Ethanone: Synthesis and Research

Synthesis and Characterization of Substituted 1-(3,5-Dimethylphenyl)ethanone Derivatives

The synthesis of substituted derivatives of this compound often commences with the condensation of the parent ketone with various aromatic aldehydes. A prominent method for this transformation is the Claisen-Schmidt condensation, which yields chalcones, or α,β-unsaturated ketones. scialert.netscispace.comrasayanjournal.co.in This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. scialert.netsemanticscholar.org The general scheme involves the reaction of this compound with a substituted benzaldehyde to afford the corresponding chalcone derivative.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) stretching vibration of the enone system. scialert.netscispace.comuobaghdad.edu.iq Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the protons and carbon atoms, respectively, confirming the connectivity of the molecule. nih.govugm.ac.id Mass spectrometry (MS) is utilized to determine the molecular weight of the compounds, further corroborating their identity. scialert.netugm.ac.id

Below is a table summarizing the synthesis of some chalcone derivatives starting from this compound.

Aldehyde ReactantProductYield (%)Characterization Methods
Benzaldehyde(E)-1-(3,5-Dimethylphenyl)-3-phenylprop-2-en-1-one72IR, ¹H NMR, ¹³C NMR, MS
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)prop-2-en-1-oneNot ReportedIR, ¹H NMR, MS
4-Methoxybenzaldehyde(E)-1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneNot ReportedIR, ¹H NMR, MS
4-(Dimethylamino)benzaldehyde(E)-3-[4-(Dimethylamino)phenyl]-1-(3,5-dimethylphenyl)prop-2-en-1-oneNot ReportedIR, ¹H NMR, MS

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in modern organic chemistry, particularly for applications in the pharmaceutical industry. nih.gov The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in this regard. nih.govsigmaaldrich.comrsc.org Derivatives of this compound can be subjected to stereoselective reduction to yield chiral alcohols.

Various methods have been developed for the asymmetric reduction of ketones. These can be broadly categorized into chemical and biological methods. Chemical methods often employ chiral catalysts, such as those based on transition metals like ruthenium in combination with chiral ligands. sigmaaldrich.com Another well-established method is the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, which utilizes borane as the reducing agent. rsc.orgtandfonline.com

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) are capable of reducing ketones with high enantioselectivity. nih.gov Additionally, whole-cell biocatalysts, including various plant tissues, have been successfully used for the asymmetric reduction of prochiral ketones, offering high enantiomeric excess (e.e.) and good yields. nih.govresearchgate.net

The following table provides examples of catalysts and methods used for the asymmetric reduction of acetophenone (B1666503) and related ketones, which are applicable to this compound.

Catalyst/MethodReducing AgentProductEnantiomeric Excess (e.e.) (%)Yield (%)
Chiral OxazaborolidinonesBoraneR-(+)-1-Phenylethanol23-76High
Plant Tissues (e.g., Apple, Carrot)Endogenous reductantsChiral 1-Phenylethanolup to 98up to 80
Ruthenium-based catalyst with pseudo-dipeptide ligand2-PropanolChiral substituted 1-phenylethanolsExcellentExcellent
Spiroborate estersBorane-dimethyl sulfide (B99878)Chiral aryl alcoholsup to 99Excellent

Heterocyclic Ring Systems Incorporating the 3,5-Dimethylphenyl-Ethanone Moiety

The chalcone derivatives synthesized from this compound are valuable intermediates for the construction of various heterocyclic ring systems. pnrjournal.comderpharmachemica.comsemanticscholar.org The α,β-unsaturated ketone moiety in chalcones is susceptible to reactions with binucleophiles, leading to the formation of five- and six-membered heterocyclic compounds. nih.gov

Pyrazoles and Pyrazolines: The reaction of chalcones with hydrazine hydrate or substituted hydrazines is a common method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govresearchgate.net The reaction typically proceeds through a cyclocondensation mechanism. These pyrazolines can be further oxidized to form pyrazoles.

Pyrimidines: Six-membered heterocyclic rings such as pyrimidines can also be synthesized from chalcones. The reaction of a chalcone with urea, thiourea, or guanidine hydrochloride in the presence of a base leads to the formation of pyrimidine derivatives. semanticscholar.orgpnrjournal.comderpharmachemica.comnih.govderpharmachemica.com This cyclization reaction provides a straightforward route to a variety of substituted pyrimidines.

Isoxazoles: Another class of five-membered heterocycles, isoxazoles, can be prepared from chalcones. The reaction of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base or acetate (B1210297) buffer results in the formation of isoxazole derivatives. nih.gov

The table below summarizes the synthesis of various heterocyclic systems from chalcone derivatives of this compound.

Chalcone DerivativeReagentHeterocyclic Product
(E)-1-(3,5-Dimethylphenyl)-3-arylprop-2-en-1-onePhenylhydrazine1,5-Diaryl-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-pyrazole
(E)-1-(3,5-Dimethylphenyl)-3-arylprop-2-en-1-oneGuanidine hydrochloride2-Amino-4-aryl-6-(3,5-dimethylphenyl)pyrimidine
(E)-1-(3,5-Dimethylphenyl)-3-arylprop-2-en-1-oneUrea4-Aryl-6-(3,5-dimethylphenyl)pyrimidin-2(1H)-one
(E)-1-(3,5-Dimethylphenyl)-3-arylprop-2-en-1-oneThiourea4-Aryl-6-(3,5-dimethylphenyl)pyrimidine-2(1H)-thione
(E)-1-(3,5-Dimethylphenyl)-3-arylprop-2-en-1-oneHydroxylamine hydrochloride3-Aryl-5-(3,5-dimethylphenyl)isoxazole

Functionalized Derivatives for Advanced Materials Research

The versatile structure of this compound derivatives allows for their functionalization to create molecules with properties suitable for advanced materials research. While specific applications of derivatives of this compound in this area are not extensively documented, the broader class of chalcone and acetophenone derivatives has shown promise in various materials science applications.

For instance, the introduction of specific functional groups onto the aromatic rings of chalcones can lead to the development of liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The rod-like structure of many chalcone derivatives makes them suitable candidates for forming liquid crystalline phases.

Furthermore, chalcone derivatives with donor-acceptor functionalities have been investigated for their nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in optical communications, data storage, and optical computing. The extended π-conjugated system of chalcones is a key feature for exhibiting NLO activity.

While direct research on this compound derivatives for these specific applications is limited, the synthetic accessibility of functionalized derivatives makes this an area with potential for future exploration.

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is significantly influenced by the nature and position of substituents on the aromatic rings. In chalcone derivatives, the α,β-unsaturated carbonyl system is a key reactive site, participating in reactions such as Michael addition. jchemrev.comresearchgate.netchemrevlett.comlongdom.org

The electronic properties of the substituents on both the 3,5-dimethylphenyl ring and the other aromatic ring of the chalcone can modulate the electrophilicity of the β-carbon and the carbonyl carbon. Electron-donating groups on the aromatic rings increase the electron density of the enone system, potentially decreasing its reactivity towards nucleophiles in a Michael addition. Conversely, electron-withdrawing groups enhance the electrophilicity of the β-carbon, making the chalcone more susceptible to nucleophilic attack. jchemrev.com

The steric hindrance provided by the two methyl groups at the 3 and 5 positions of the phenyl ring can also play a role in the reactivity of these derivatives. This steric bulk may influence the approach of nucleophiles or reagents to the reactive centers of the molecule, potentially affecting reaction rates and stereoselectivity.

For example, in the Michael addition of thiols to chalcones, the rate of the reaction is influenced by the substitution pattern on the chalcone. nih.gov Studies on various substituted chalcones have shown that the electronic nature of the substituents affects the equilibrium of the addition reaction. While specific kinetic studies on derivatives of this compound are not widely available, the general principles of structure-reactivity relationships in chalcones provide a framework for understanding their chemical behavior. jchemrev.comnih.gov

Advanced Research Applications of 1 3,5 Dimethylphenyl Ethanone

Role as a Key Intermediate in Complex Organic Synthesis

1-(3,5-Dimethylphenyl)ethanone serves as a fundamental starting material in multi-step organic syntheses. Its ketone functional group is amenable to a wide range of chemical transformations, including nucleophilic additions, condensations, and reductions, while the aromatic ring can undergo various substitution reactions. This dual reactivity allows chemists to introduce complexity and build sophisticated molecular frameworks.

A significant application is in the synthesis of heterocyclic compounds. For instance, it is a precursor to 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives. The synthesis begins by converting the ethanone (B97240) into an aryl bromoethanone, which then undergoes an N-alkylation reaction with 3,5-dimethylpyrazole. mdpi.com The resulting intermediate, a 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone, is a more complex structure that serves as a platform for further derivatization, such as the formation of oximes and oxime ethers. mdpi.combohrium.com This strategic use of this compound as a foundational unit is crucial for constructing elaborate molecules with potential biological activities.

Applications in the Synthesis of Fine Chemicals

The utility of this compound extends to the synthesis of fine chemicals, a category that includes specialized products like pharmaceuticals and agrochemicals. Its derivatives have shown significant potential in these areas.

Notably, the isoxazoline (B3343090) scaffold, which can be synthesized from ethanone precursors, is a core component of certain modern insecticides. acs.org Isoxazoline-substituted benzamides, in particular, have been developed as potent pest control agents. google.com The synthesis of these complex benzamides often involves intermediates derived from substituted acetophenones. These compounds demonstrate high insecticidal activity, highlighting the role of the parent ethanone in creating valuable agrochemical products. acs.orggoogle.com Research into new isoxazoline derivatives containing a benzamide (B126) moiety has identified lead compounds for managing agricultural pests like Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer). acs.org

Utilization in the Preparation of Precursors for Specific Chemical Structures

This compound is instrumental in preparing precursors for highly specific and often complex chemical structures. Its role is to provide a stable, modifiable base upon which intricate functionalities can be built. For example, in the synthesis of fused isoxazoline/isoquinolinone hybrids, which are investigated for their pharmaceutical potential, the journey often starts with simpler, readily available ketones. mdpi.comnih.gov

The synthesis of isoxazole-like benzamides and fused isoquinolinones involves multi-step pathways where an ethanone-derived structure can be a critical precursor. mdpi.commdpi.com The initial ketone is transformed through reactions like cycloadditions and rearrangements to construct the desired heterocyclic systems. mdpi.com The 3,5-dimethylphenyl group from the original molecule becomes an integral part of the final, larger structure, influencing its properties and biological activity.

Contribution to Fragrance and Flavor Chemistry (as a synthetic building block)

In the fragrance and flavor industry, aromatic ketones and their derivatives are essential components. beilstein-journals.org While this compound itself is a chemical intermediate, it serves as a building block for creating novel fragrance compounds. The transformation of ketones into other functional groups, such as acetals, is a common strategy to develop new scents with improved stability and unique olfactory notes. google.com

The synthesis of fragrance precursors from ketone bases allows for the controlled release of scents, a desirable property in perfumery. google.com The structural framework provided by this compound can be elaborated to produce molecules with specific odor characteristics, such as woody, floral, or musky notes. researchgate.net For example, the related compound 1-(3,3-dimethylcyclohexyl)ethyl acetate (B1210297), which possesses a sweet, woody, and floral odor, is synthesized from a ketone precursor. researchgate.net This demonstrates the potential of using substituted ethanones as foundational elements in the creative process of developing new synthetic fragrances. beilstein-journals.orgnih.gov

Application in Dye Synthesis

The structural motifs present in this compound are relevant to the synthesis of dyes. Specifically, its derivatives, such as pyrazoles, are used as intermediates in the creation of azo dyes. jocpr.com Azo compounds, characterized by the R−N=N−R′ functional group, are a major class of colorants.

Research has shown that 3,5-dimethyl azopyrazole derivatives can be synthesized from precursors that are structurally related to this compound. jocpr.com These pyrazole-based dyes are valued in the industry for their diverse colors and applications. Furthermore, thiophene-based azo dyes, which can exhibit outstanding light and sublimation fastness on polyester (B1180765) fabrics, are synthesized from precursors like 2-amino-5-acyl-3-nitrothiophenes, highlighting the importance of the acyl (ethanone) group in dye chemistry. sapub.org The synthesis of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone is a direct example of an azo dye created from an acetophenone (B1666503) structure. researchgate.net

Research in Materials Science and Polymer Chemistry

In materials science and polymer chemistry, monomers with specific functional groups are used to build polymers with desired properties. Aromatic ketones like this compound can serve as precursors for monomers or as building blocks in the synthesis of high-performance polymers. The presence of the aromatic ring can impart thermal stability and rigidity to a polymer backbone, while the ketone group offers a site for further chemical modification or cross-linking.

Although direct polymerization of this compound is not common, it can be functionalized to create monomers suitable for polymerization. Its structural characteristics are relevant to the development of engineering polymers, which are known for their exceptional mechanical and thermal properties.

Enzyme Inhibition Studies (through derivatives, excluding clinical trials)

Derivatives of this compound have been the focus of significant research in medicinal chemistry, particularly in the study of enzyme inhibition. researchgate.net Scientists have designed and synthesized novel compounds based on this scaffold to investigate their biological activities, including potential anticancer effects. mdpi.combohrium.com

One major area of study involves 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which are synthesized from this compound precursors. mdpi.combohrium.com These compounds have been evaluated for their in vitro cytotoxic effects against various cancer cell lines, including glioma, neuroblastoma, cervix, colon, breast, and lung cancer. bohrium.com Certain derivatives showed promising activity, particularly against glioma cell lines, with some compounds being more effective than the reference drug 5-fluorouracil. mdpi.combohrium.com Further studies on the mechanism of action revealed that these compounds can induce cell cycle arrest and apoptosis. bohrium.com Importantly, these derivatives did not show significant cytotoxic effects on healthy cell lines, suggesting a degree of selectivity. mdpi.com

The table below summarizes the cytotoxic activity of a particularly effective derivative, designated as Compound 5f, which is a 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivative.

CompoundTarget Cell LineActivity Metric (IC₅₀)ResultReference CompoundReference IC₅₀
Compound 5fC6 (Glioma)IC₅₀5.13 µM5-Fluorouracil8.34 µM
Compound 5fL929 (Healthy)IC₅₀No cytotoxic effectN/AN/A

These findings underscore the importance of this compound as a starting point for developing new therapeutic agents. mdpi.com

Advanced Analytical and Separation Methodologies for 1 3,5 Dimethylphenyl Ethanone

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS is a powerful tool for the analysis of volatile compounds like 1-(3,5-Dimethylphenyl)ethanone. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for determining purity and identifying trace-level impurities.

Optimizing GC-MS conditions is essential for achieving accurate and reproducible results. Key parameters that are often adjusted include the injector temperature, oven temperature program, and the type of capillary column used. ufba.brnih.gov

Injector Temperature: An appropriate injector temperature ensures the complete and rapid volatilization of the sample without causing thermal degradation. For similar aromatic ketones, injector temperatures are often set around 250 °C. mdpi.com

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. ufba.br An initial temperature might be held to allow for the elution of highly volatile components, followed by a ramped increase to elute the target analyte and any less volatile impurities. ufba.brmdpi.com For instance, a program could start at a lower temperature and increase at a controlled rate to a final, higher temperature, ensuring sharp peaks and good resolution. mdpi.com

Capillary Column: The choice of capillary column is critical. A common choice for separating aromatic compounds is a column coated with a non-polar or mid-polar stationary phase, such as 5% phenyl methyl siloxane. nih.gov The dimensions of the column (length, internal diameter, and film thickness) also play a significant role in separation efficiency. nih.gov

Carrier Gas Flow Rate: The flow rate of the carrier gas (often helium) affects both the separation efficiency and the analysis time. Optimizing the flow rate is necessary to achieve the best balance between these two factors. chromatographyonline.com

MS Detector Parameters: Optimization of the ion source temperature, electron energy, and mass analyzer settings is crucial for achieving high sensitivity and generating reproducible mass spectra. chromatographyonline.com

A typical optimized GC-MS program for the analysis of volatile organic compounds might involve the following parameters:

ParameterOptimized Condition
Injector Temperature 250 °C
Initial Oven Temperature 40 °C (held for 5 min)
Temperature Ramp 1 Increase to 125 °C at 2.5 °C/min
Temperature Ramp 2 Increase to 245 °C at 10 °C/min (held for 3 min)
Ion Source Temperature 200 °C
Interface Temperature 270 °C
Electron Impact Ionization 70 eV
Mass Scan Range 50-300 m/z

This table is illustrative and based on general optimization procedures for similar compounds. mdpi.com

For quantitative analysis, a robust GC-MS method is developed and validated. This involves creating a calibration curve from standards of known concentration to determine the concentration of this compound in an unknown sample. researchgate.net

The development of a quantitative method typically includes the following steps:

Sample Preparation: This may involve dilution in a suitable solvent or extraction from a more complex matrix. researchgate.net

Internal Standard Selection: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to improve the precision and accuracy of the quantification.

Calibration: A series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard are analyzed. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Validation: The method is validated to ensure its linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Validation parameters for a quantitative GC-MS method are summarized below:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Often demonstrated by a high correlation coefficient (r²) for the calibration curve. nih.gov
Accuracy The closeness of the measured value to the true value, often assessed by spike and recovery experiments.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ufba.br
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including this compound. sielc.com It is particularly useful for non-volatile or thermally sensitive compounds.

Chiral HPLC is essential for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. phenomenex.com While this compound itself is not chiral, its derivatives can be. The separation of these enantiomers is critical in the pharmaceutical industry, as different enantiomers can have different pharmacological activities. phenomenex.com

The primary approach for chiral separation by HPLC involves the use of a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.govsemanticscholar.org For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral selector used in CSPs. nih.govresearchgate.net

The development of a chiral HPLC method involves:

Column Selection: Choosing an appropriate CSP is the most critical step and is often based on the structure of the analyte. phenomenex.com

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. researchgate.net Additives such as diethylamine (B46881) may be used to improve peak shape. researchgate.net

Temperature Control: Temperature can influence the separation, and lower temperatures sometimes improve resolution. mdpi.com

The following table provides an example of conditions that might be used for the chiral separation of a derivative of this compound:

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled

This table is illustrative and based on general practices for chiral separations. researchgate.net

The choice of detector is crucial for the sensitivity and selectivity of an HPLC method.

UV-Vis Detection: A Diode Array Detector (DAD) is commonly used, which can acquire spectra across a range of wavelengths simultaneously. nih.govmdpi.com This allows for the determination of the optimal detection wavelength for this compound and can help in peak purity assessment. mdpi.com The aromatic nature of this compound makes it suitable for UV detection.

Mass Spectrometry (MS/MS) Detection: Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides very high sensitivity and selectivity. semanticscholar.org This is particularly useful for trace analysis or for analyzing complex samples. The MS/MS detector can be operated in selected reaction monitoring (SRM) mode for highly specific quantification. semanticscholar.org For Mass-Spec compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

A comparison of detection methods is presented below:

DetectorAdvantagesDisadvantages
UV-Vis (DAD) Robust, relatively inexpensive, provides spectral information for peak identification and purity assessment. nih.govmdpi.comLower sensitivity compared to MS, may not be suitable for compounds without a chromophore.
MS/MS High sensitivity and selectivity, provides structural information, suitable for complex matrices. semanticscholar.orgMore expensive, can be more complex to operate, potential for matrix effects.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. wikipedia.org It offers very high resolution and short analysis times, making it an attractive alternative to HPLC for certain applications. semanticscholar.orgsciex.com The separation in CE is based on the differential migration of charged species in an electric field. wikipedia.org

For a neutral compound like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) would be used. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation.

Key parameters to optimize in a CE method include:

Buffer Composition and pH: The choice of buffer and its pH are critical as they affect the electroosmotic flow (EOF) and the charge of any ionizable analytes or additives. nih.govnih.gov

Applied Voltage: Higher voltages generally lead to faster separations but can generate Joule heating, which can negatively impact resolution. sciex.com

Capillary Dimensions: The length and internal diameter of the capillary influence the separation efficiency and analysis time. sciex.com

Surfactant Concentration (for MEKC): The concentration of the surfactant affects the partitioning of the analyte and thus the separation.

While specific applications of CE for this compound are not widely documented in readily available literature, the principles of the technique suggest it would be a viable method for its high-resolution separation, particularly in complex mixtures. researchgate.net

Hyphenated Techniques (e.g., LC-NMR)

Hyphenated techniques represent a powerful class of analytical methods derived from the direct coupling of a separation technique with a spectroscopic detection method. wisdomlib.orgamazonaws.com This approach combines the separation power of chromatography with the specific identification capabilities of spectroscopy, providing a wealth of information from a single analysis. nih.gov In the context of analyzing this compound, a particularly relevant hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). This method directly links a High-Performance Liquid Chromatography (HPLC) system to an NMR spectrometer, allowing for the separation of components in a mixture followed by their immediate structural elucidation. wisdomlib.orgscientiaricerca.com

The primary advantage of LC-NMR is its ability to provide unambiguous structural information, which is often superior to other detectors, especially when dealing with isomeric or isobaric compounds. mdpi.comresearchgate.net While HPLC separates the analyte from the sample matrix, the NMR detector provides detailed data on the molecular structure of the eluted compound. slideshare.net The instrumental setup involves an HPLC system, a specialized flow probe within the NMR magnet, and a computer system to control and synchronize the two instruments. mdpi.com Often, a UV or Mass Spectrometry (MS) detector is coupled in parallel to monitor the separation and trigger the NMR acquisition for peaks of interest. mdpi.com

LC-NMR can be operated in several modes, each offering distinct advantages depending on the analytical goal.

On-Flow (Continuous Flow) Mode: The eluent from the LC column flows continuously through the NMR flow cell while spectra are recorded. This mode is suitable for a quick overview of the components in a mixture but is often limited by sensitivity, as the residence time of an analyte in the detector coil is short. nih.gov

Stop-Flow Mode: In this mode, the chromatographic flow is temporarily halted when a specific analyte peak of interest is inside the NMR probe. nih.gov This allows for extended signal acquisition time, significantly improving the signal-to-noise ratio and enabling more advanced, multi-dimensional NMR experiments to be performed for definitive structure confirmation. nih.gov

Loop/Cartridge Storage Mode: Eluted peaks are collected in separate loops or onto solid-phase extraction (SPE) cartridges. These can then be analyzed by the NMR spectrometer offline. mdpi.com This approach decouples the separation from the detection, allowing for long acquisition times without interrupting the chromatography and conserving the use of expensive deuterated solvents. researchgate.net

Despite its power, a primary challenge of LC-NMR is the inherent low sensitivity of NMR spectroscopy compared to other detectors like MS. nih.govsumitomo-chem.co.jp Advances in high-field magnets and cryogenic probes have helped to mitigate this issue. sumitomo-chem.co.jp Furthermore, sophisticated solvent suppression techniques are necessary to eliminate overwhelming signals from the mobile phase, especially in reversed-phase chromatography. sumitomo-chem.co.jp

Table 1: Comparison of LC-NMR Operational Modes
Operational ModePrincipleAdvantagesDisadvantages
On-FlowContinuous flow of LC eluent through the NMR probe with simultaneous spectral acquisition. mdpi.com- Rapid screening of mixtures
  • Preserves chromatographic resolution
  • - Low sensitivity due to short analyte residence time nih.gov
  • Limited to simpler 1D NMR experiments
  • Stop-FlowChromatographic flow is stopped when the analyte of interest is in the NMR probe. nih.gov- Significantly enhanced sensitivity and signal-to-noise ratio nih.gov
  • Allows for time-intensive 2D NMR experiments
  • - Time-consuming
  • Can lead to analyte diffusion/band broadening
  • Loop/Cartridge StorageEluted peaks are collected in storage loops or on SPE cartridges for later, offline NMR analysis. mdpi.com- Decouples separation from detection
  • Allows for very long NMR acquisition times
  • Avoids consumption of expensive deuterated solvents during the LC run researchgate.net
  • - Requires complex hardware for peak collection
  • Potential for sample degradation during storage
  • Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction for related compounds)

    Sample preparation is a critical step in the analytical workflow that aims to isolate and concentrate analytes of interest while removing interfering matrix components. organomation.com While traditional techniques like liquid-liquid extraction (LLE) are effective, they are often time-consuming and require significant volumes of organic solvents. rsc.org Advanced techniques have been developed to overcome these limitations. One of the most prominent modern methods is Solid-Phase Microextraction (SPME), a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov

    SPME utilizes a small fused-silica fiber coated with a stationary phase (a sorbent). nih.gov When the fiber is exposed to a sample (either by direct immersion in a liquid or exposure to the headspace above a liquid or solid), analytes partition from the sample matrix into the fiber coating until equilibrium is reached. nih.gov After extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) or a desorption unit for a liquid chromatograph (LC), where the trapped analytes are thermally desorbed for analysis. mdpi.com The main advantages of SPME include its simplicity, speed, minimal solvent use, and the ability to be automated. rsc.org

    While specific SPME methods for this compound are not widely documented in readily available literature, extensive research on the closely related compound acetophenone (B1666503) provides a strong model for its application. A study on the quantification of acetophenone migrated from consumer products demonstrated the successful use of SPME coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net The research optimized various parameters to achieve high sensitivity and reproducibility. researchgate.net For aqueous samples, key factors included the type of fiber coating, extraction time and temperature, sample agitation, and the addition of salt to enhance the partitioning of the analyte into the fiber coating. researchgate.net

    Table 2: Optimized SPME Parameters for Acetophenone Analysis in Water researchgate.net
    ParameterOptimal ConditionPurpose
    Fiber CoatingPolydimethylsiloxane/Divinylbenzene (PDMS/DVB)Provides a suitable stationary phase for effective adsorption of the aromatic ketone.
    Salt Addition3.5 g NaClIncreases the ionic strength of the sample, "salting out" the analyte to improve its transfer to the fiber.
    Agitation/Preincubation500 rpm for 5 min at 60°CFacilitates the migration of the analyte from the sample bulk to the fiber and speeds up the attainment of equilibrium.
    Extraction Time20 minutesAllows sufficient time for the analyte to partition onto the fiber and reach equilibrium.

    The successful application of SPME for acetophenone highlights its potential for the analysis of other substituted acetophenones, including this compound. researchgate.net The methodology provides low limits of detection and is suitable for trace-level analysis in complex matrices. researchgate.net

    Future Perspectives and Emerging Research Avenues for 1 3,5 Dimethylphenyl Ethanone

    Exploration of New Catalytic Systems for Sustainable Synthesis

    The drive towards green chemistry is prompting a re-evaluation of the synthesis of foundational chemicals like 1-(3,5-Dimethylphenyl)ethanone. Future research is focused on developing novel catalytic systems that offer higher efficiency, use renewable feedstocks, and operate under milder conditions. rsc.org While traditional methods often rely on petrochemical sources, emerging strategies are exploring biomass-derived starting materials.

    The development of bifunctional or hybrid catalytic systems is a promising avenue. mdpi.com These catalysts combine multiple functionalities, such as metal and acid sites, to perform multi-step reactions in a single pot, thereby reducing waste and energy consumption. mdpi.comrsc.org For the synthesis of substituted acetophenones, researchers are investigating zeolite and ordered mesoporous silica-based catalysts, which offer high selectivity and stability. rsc.org The goal is to design robust systems that can efficiently convert CO2 or other renewable carbon sources into valuable chemical building blocks, including precursors for this compound.

    Table 1: Comparison of Catalytic Approaches for Aromatic Ketone Synthesis

    Catalyst TypeAdvantagesResearch Focus
    Zeolites (e.g., H-ZSM-5) High shape selectivity, tunable acidity, thermal stability.Enhancing DME selectivity; use in monolithic form to improve diffusion. mdpi.com
    Mesoporous Silica (e.g., SBA-15) High surface area, tunable pore size, good reactant accessibility.Use as a support for active metal nanoparticles; functionalization for improved stability.
    Bifunctional/Hybrid Catalysts Combines metal and acid functions for one-pot synthesis. mdpi.comOptimizing the ratio and interaction of active sites for direct CO2 hydrogenation. mdpi.com
    Photocatalysts Utilizes light energy, operates at ambient temperature/pressure.Developing visible-light-active catalysts for energy-efficient synthesis.

    Design of Novel Derivatization Strategies for Enhanced Functionality

    The chemical structure of this compound, with its reactive ketone group and substituted aromatic ring, makes it an ideal starting point for creating new molecules with enhanced or entirely new functionalities. Derivatization strategies are being explored to modify its properties for specific applications in medicinal chemistry and materials science.

    One significant area of research involves the synthesis of oxime ether derivatives. By reacting this compound with hydroxylamine (B1172632) hydrochloride and subsequently with various alkylating agents, researchers have created libraries of new compounds. mdpi.com For instance, a study detailed the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which were then evaluated for their biological activities. mdpi.com This strategy allows for the fine-tuning of properties like lipophilicity, which can be crucial for biological interactions. mdpi.com

    Another approach involves creating pyrazole (B372694) derivatives through condensation reactions. researchgate.net These heterocyclic compounds are known for their diverse biological activities. By using this compound as a precursor, scientists can synthesize novel 3,5-diarylpyrazole structures, which can be further modified, for example, by incorporating them into larger macrocyclic structures like crown ethers. researchgate.net

    Table 2: Selected Derivatization Reactions of this compound

    Derivative ClassReagentsKey ReactionPotential Functionality
    Oxime Ethers Hydroxylamine hydrochloride, Sodium hydroxide (B78521), Alkyl halidesOximation followed by EtherificationModified lipophilicity, Cytotoxic activity. mdpi.com
    Pyrazoles Aryl aldehydes, Hydrazine hydrate, IodineClaisen-Schmidt condensation followed by CyclizationHeterocyclic scaffolds for biological screening. researchgate.net
    Hydrazones Substituted hydrazines (e.g., Isoniazid)CondensationAntitubercular activity. mdpi.com
    Schiff Bases Primary aminesCondensationLigands for metal complexes, Catalysis.

    Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

    A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. The synergy between experimental studies and computational chemistry is providing unprecedented insights into the behavior of molecules like this compound at the atomic level. researchgate.net

    Computational methods, particularly Density Functional Theory (DFT), are used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. researchgate.netrsc.org This allows researchers to rationalize experimental observations and predict the outcomes of new reaction conditions. For example, in studying the formation of complex heterocyclic systems, computational analysis can elucidate the step-by-step process, such as cycloaddition or ring-closure events, and identify the factors that control product formation. rsc.org

    Experimental techniques, including kinetic studies and spectroscopic analysis (NMR, IR), provide real-world data to validate and refine the computational models. researchgate.net This combined approach is essential for understanding complex transformations and is being applied to reactions involving derivatives of this compound to uncover the nuances of their chemical reactivity. researchgate.net

    Integration into Supramolecular Chemistry and Host-Guest Systems

    Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The structural features of this compound—a planar aromatic ring and a carbonyl group capable of hydrogen bonding—make it an attractive building block, or synthon, for designing complex host-guest systems.

    While direct research on this compound in this context is nascent, principles from similar molecules suggest significant potential. Aromatic ketones can be incorporated into larger host molecules, such as macrocycles, where the carbonyl group can act as a recognition site for guest molecules through hydrogen bonds. The dimethylphenyl group provides a defined shape and steric hindrance that can contribute to the selective binding of specific guests.

    Future research could involve designing and synthesizing macrocyclic hosts derived from this compound. These hosts could be used for molecular recognition, sensing, or creating porous materials where the size and shape of the pores are controlled by the dimensions of the building blocks. mdpi.com

    Role in Advanced Chemical Biology Probes (non-clinical)

    Chemical probes are small molecules used to study and manipulate biological systems. escholarship.org To be effective, a probe must be highly potent and selective for its molecular target. The derivatization of this compound offers a pathway to creating such specialized tools for non-clinical research.

    For example, derivatives of this compound have been synthesized and tested for their cytotoxic effects on various cell lines. mdpi.com While the ultimate goal of such studies may be therapeutic, the compounds themselves serve as probes to understand the mechanisms of cell death and cell cycle arrest. mdpi.comescholarship.org By observing how these molecules affect cellular pathways, researchers can gain fundamental insights into protein function and disease biology.

    Future work in this area will focus on designing derivatives that are highly selective for a single biological target, such as a specific enzyme or receptor. These probes could be tagged with fluorescent markers or other reporter groups to allow for visualization of the target within cells, providing a powerful tool for basic biological research.

    Development of Chemo- and Biosensors Utilizing this compound Derivatives

    Chemosensors are molecules designed to signal the presence of specific chemical species (analytes), while biosensors detect biological molecules. The core structure of this compound can be modified to create derivatives that function as sensors.

    The fundamental principle often involves linking the this compound scaffold to a receptor unit that selectively binds the target analyte and a signaling unit (fluorophore or chromophore) that reports the binding event. The inherent photophysical properties of the aromatic ketone can be modulated upon binding. For instance, a derivative could be designed to exhibit a change in fluorescence intensity or color when it binds to a specific metal ion or small molecule.

    Emerging research aims to create sensors with high sensitivity and selectivity. This involves rational design strategies where the binding pocket is tailored to the target analyte. Derivatives of this compound could be developed into fluorescent probes for detecting environmentally relevant pollutants or as components in biosensors for monitoring metabolites in biological fluids.

    Q & A

    Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)ethanone, and how can yield and purity be maximized?

    • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation, where 3,5-dimethylbenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
    • Reagent Ratios : A molar excess of acetyl chloride (1.2–1.5 equivalents) improves acylation efficiency.
    • Temperature : Reactions are conducted at 50–60°C to balance reactivity and side-product formation.
    • Workup : Hydrolysis with ice-cold HCl followed by solvent extraction (e.g., dichloromethane) isolates the product.
      Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Comparative studies suggest that replacing AlCl₃ with FeCl₃ reduces environmental impact but may lower yields by ~10% .

    Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

    • Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) is optimal:
    • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
    • Flow Rate : 1.0 mL/min, UV detection at 254 nm.
    • Retention Time : ~8.2 minutes under these conditions.
      GC-MS (electron ionization, m/z 148 [M⁺]) complements HPLC for structural confirmation. For trace analysis, LC-MS/MS with MRM transitions (148 → 105) enhances sensitivity .

    Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

    • Methodological Answer :
    • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values for structurally related compounds range from 60–1200 nM, suggesting competitive inhibition mechanisms .
    • Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus), with compound concentrations from 1–100 µg/mL.
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (e.g., IC₅₀ > 50 µM) .

    Advanced Research Questions

    Q. How do substituent modifications on the phenyl ring influence the reactivity and bioactivity of this compound?

    • Methodological Answer : Substituent effects are evaluated via Hammett plots and computational modeling (DFT). Key findings:
    • Electron-Donating Groups (e.g., -CH₃) : Increase electron density at the carbonyl group, enhancing electrophilic reactivity in nucleophilic substitutions.
    • Electron-Withdrawing Groups (e.g., -Cl) : Reduce metabolic stability but improve binding affinity to hydrophobic enzyme pockets.
      Table: Comparative Properties of Analogues
    CompoundLogPIC₅₀ (CYP3A4, nM)
    This compound2.461200
    1-(3,5-Dichlorophenyl)ethanone3.12200
    1-(4-Methylphenyl)ethanone2.10>5000
    Data from .

    Q. What strategies resolve contradictions in reported bioactivity data for this compound?

    • Methodological Answer : Discrepancies often arise from:
    • Assay Variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer).
    • Compound Purity : Verify via NMR (¹H/¹³C) and HPLC (>98% purity).
    • Cell Line Differences : Use isogenic cell lines for cytotoxicity comparisons.
      For example, anti-inflammatory activity in RAW264.7 macrophages may not replicate in primary cells due to metabolic differences. Cross-validation using orthogonal assays (e.g., ELISA for TNF-α vs. Western blot) is critical .

    Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

    • Methodological Answer : Co-crystallize the compound with target proteins (e.g., HSD11B1) using:
    • Crystallization Conditions : 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5.
    • Data Collection : Synchrotron radiation (λ = 1.0 Å), 100 K.
      Structural analysis (e.g., PyMOL) reveals hydrophobic interactions between methyl groups and Val⁷³/Leu¹²⁰ residues, while the carbonyl oxygen forms hydrogen bonds with Thr¹²⁴. Mutagenesis studies (e.g., Thr¹²⁴Ala) validate these observations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.